The compound 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry, particularly for its potential applications in treating neurodegenerative diseases. This compound is classified as a pyridazinone derivative, which is often explored for its biological activity, particularly as a monoamine oxidase inhibitor. The structure features a thiazole ring fused with a pyridazine, which contributes to its pharmacological properties.
This compound is derived from the broader class of pyridazinones, which are known for their diverse biological activities including anti-inflammatory and anti-depressive effects. The specific structural elements, such as the benzylpiperidine moiety and the furan ring, suggest potential interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .
The synthesis of 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves several key steps:
The synthesis has been documented to yield varying results based on the reaction conditions, such as temperature and solvent choice. For example, using lithium diisopropylamide as a base can enhance yields significantly .
The molecular formula of this compound is , and its molecular weight is approximately 396.49 g/mol. The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the proton environment within the molecule. Key peaks observed in NMR include signals corresponding to aromatic protons and those associated with the piperidine ring .
The compound can undergo various chemical reactions typical for heterocycles:
These reactions are often monitored using thin-layer chromatography (TLC) and characterized by spectroscopic methods such as mass spectrometry (MS) and infrared (IR) spectroscopy .
The proposed mechanism of action for 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one primarily involves inhibition of monoamine oxidase enzymes, which are responsible for degrading neurotransmitters such as serotonin and dopamine. By inhibiting these enzymes, the compound may increase neurotransmitter levels in the brain, potentially alleviating symptoms associated with depression and anxiety disorders.
This compound typically appears as a white solid with a melting point ranging between 190–226 °C depending on purity and specific synthesis conditions.
It exhibits solubility in organic solvents like dimethyl sulfoxide and ethanol but shows limited solubility in water due to its hydrophobic benzylpiperidine component.
Quantitative analyses using techniques such as High Performance Liquid Chromatography (HPLC) can be employed to determine purity and concentration during synthesis .
The primary applications of 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one lie within pharmacological research aimed at developing new treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its potential as a monoamine oxidase inhibitor positions it as a candidate for further clinical studies targeting mood disorders and cognitive decline associated with aging .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7